

In-Depth Technical Guide: Properties of C20H20F3N5O2 (DSP-2230/ANP-230)

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Compound of Interest

Compound Name: **DSP-2230**

Cat. No.: **B607216**

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Abstract

This technical guide provides a comprehensive overview of the properties of the compound with the molecular formula C20H20F3N5O2, identified as **DSP-2230** (also known as ANP-230). This small molecule is a selective blocker of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, and has been investigated for its potential as a non-opioid analgesic for neuropathic pain. This document details its chemical identity, physicochemical properties, biological activity, mechanism of action, and a summary of its clinical development. Experimental protocols for its characterization and diagrams illustrating its mechanism and development are also provided to support further research and development efforts.

Chemical Identity and Physicochemical Properties

DSP-2230 is a complex heterocyclic compound with the systematic IUPAC name (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₀ F ₃ N ₅ O ₂	[1] [2]
IUPAC Name	(2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide	[1]
Synonyms	DSP-2230, ANP-230, DSP2230	[2]
CAS Number	1233231-30-5	[1]
Molecular Weight	419.41 g/mol	[2]
Appearance	Solid	-
Solubility	Soluble in DMSO	[2]

Biological Activity and Mechanism of Action

DSP-2230 is a selective blocker of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are predominantly expressed in peripheral sensory neurons and are key mediators of pain signaling.

In Vitro Activity

The inhibitory activity of **DSP-2230** on various sodium channel subtypes has been characterized using electrophysiological methods.

Target	IC50 (μM)	Assay Conditions
Human Nav1.7	7.1	Whole-cell patch clamp on stably expressing cells
Human Nav1.8	11.4	Whole-cell patch clamp on stably expressing cells
Human Nav1.9	6.7	Whole-cell patch clamp on stably expressing cells
Human Nav1.5 (cardiac)	Low inhibitory activity	-
Rat central Nav channels	Low inhibitory activity	-

Data sourced from supplier technical datasheets.

A key study on the electrophysiological properties of ANP-230 revealed a unique mechanism of action. The compound exhibits a "tonic block" mode of action, meaning its blocking effect is not dependent on the channel's state (resting, open, or inactivated) or the frequency of neuronal firing. Furthermore, ANP-230 induces a depolarizing shift in the activation curve of the channels and decelerates the gating kinetics of Nav1.7. This distinct mechanism suggests a novel way of modulating sodium channel activity for pain relief.

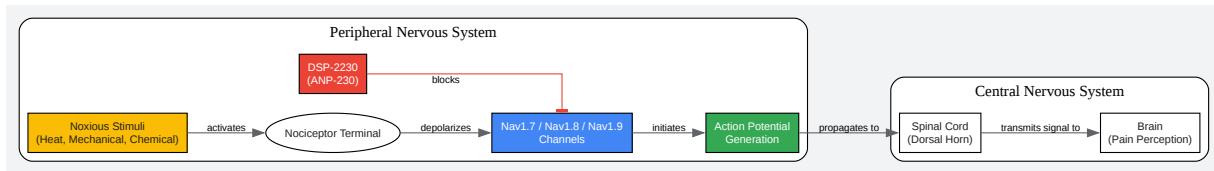
In Vivo Activity

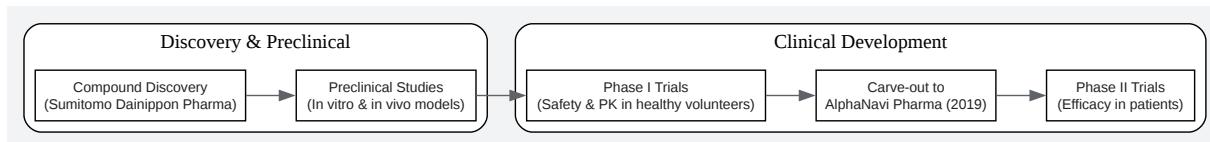
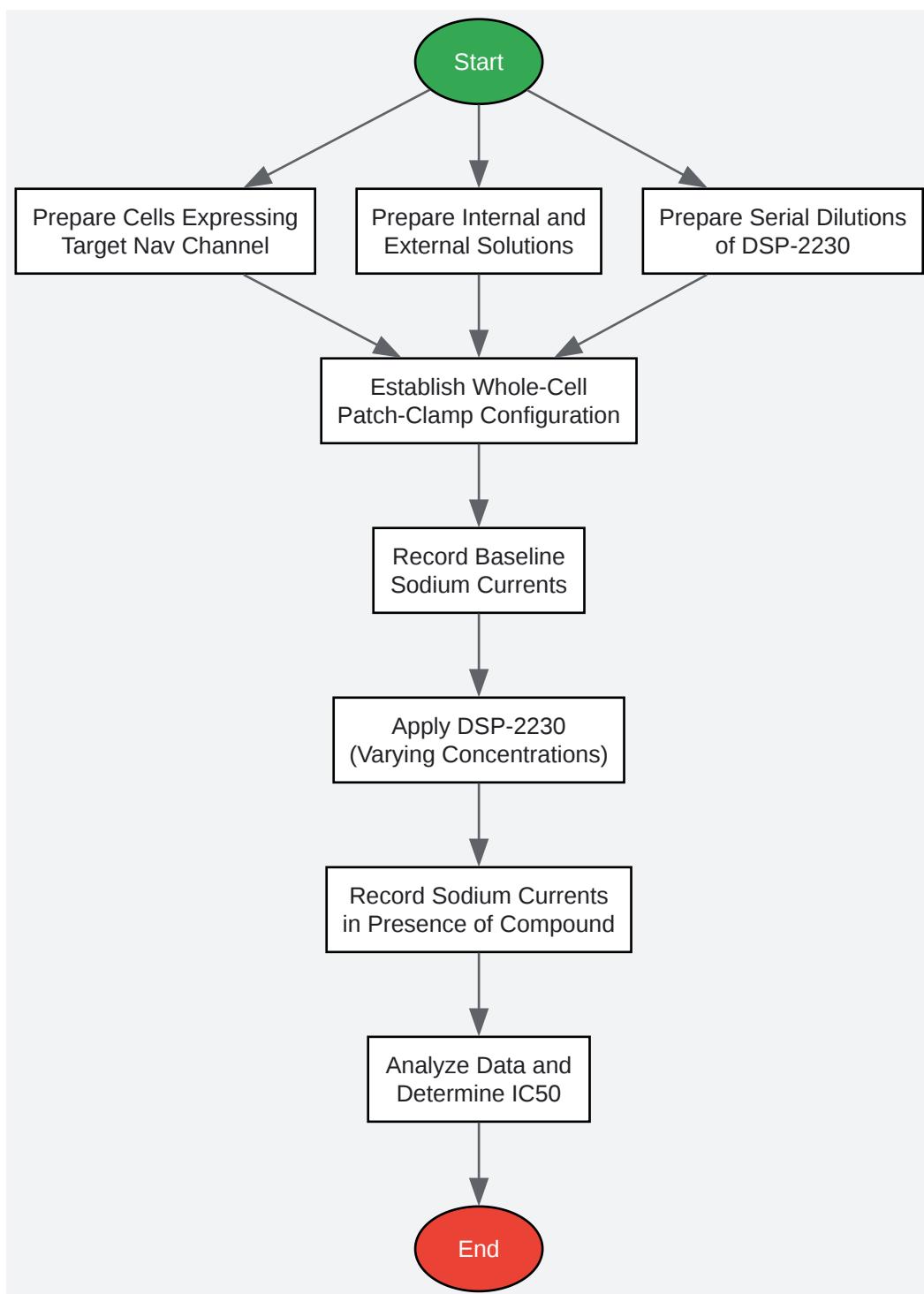
Preclinical studies in animal models of neuropathic pain have demonstrated the analgesic potential of **DSP-2230**. In a mouse model of episodic pain syndrome carrying a Nav1.9 mutation, ANP-230 showed efficacy in reducing pain sensitivity.^[3]

Signaling Pathway

Voltage-gated sodium channels, particularly Nav1.7, play a crucial role in the transmission of pain signals. Located in the peripheral nociceptive neurons, Nav1.7 acts as a threshold channel, amplifying small, sub-threshold depolarizations to initiate an action potential. This action potential then propagates along the sensory nerve to the spinal cord and ultimately to the brain, where the sensation of pain is perceived. By blocking Nav1.7, Nav1.8, and Nav1.9,

DSP-2230 effectively dampens the excitability of these sensory neurons, thereby inhibiting the transmission of pain signals at their origin.





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References

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